(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate
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Overview
Description
(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate is a complex organic compound that features a tert-butyl ester and a nitrophenoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate typically involves multiple stepsThis method is efficient, versatile, and sustainable compared to traditional batch processes .
Industrial Production Methods
In industrial settings, the production of tert-butyl esters, including this compound, often employs continuous flow processes. These processes enhance the efficiency and scalability of the production, making it feasible for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols.
Scientific Research Applications
(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It may be used in the study of enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of (2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate involves its interaction with specific molecular targets. These interactions can lead to changes in biochemical pathways, affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate
- tert-Butyl 3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)propanoate
Uniqueness
(2S,3R)-tert-butyl3-(tert-butoxy)-2-(((4-nitrophenoxy)carbonyl)amino)butanoate is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to participate in specific reactions and interactions that similar compounds may not be able to, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl (2S,3R)-3-[(2-methylpropan-2-yl)oxy]-2-[(4-nitrophenoxy)carbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O7/c1-12(27-18(2,3)4)15(16(22)28-19(5,6)7)20-17(23)26-14-10-8-13(9-11-14)21(24)25/h8-12,15H,1-7H3,(H,20,23)/t12-,15+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTREXSQFCCOLX-DOMZBBRYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OC(C)(C)C)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OC(C)(C)C)NC(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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